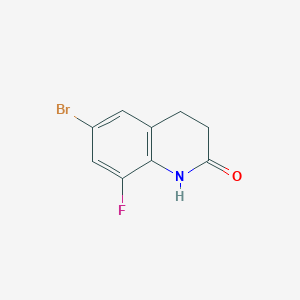

6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one

Description

6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one is a halogenated derivative of the 3,4-dihydroquinolin-2(1H)-one scaffold, characterized by bromine and fluorine substituents at positions 6 and 8, respectively. The dihydroquinolinone core provides a rigid framework, while the electron-withdrawing halogens influence electronic properties, lipophilicity, and metabolic stability.

Propriétés

IUPAC Name |

6-bromo-8-fluoro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFNRAZIYBSYOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-8-fluoroquinoline and ethyl acetoacetate.

Cyclization Reaction: The key step involves the cyclization of 6-bromo-8-fluoroquinoline with ethyl acetoacetate under basic conditions to form the quinolinone ring.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The quinolinone ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide can be used for nucleophilic substitution. Electrophilic substitution may involve reagents like bromine or iodine.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.

Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl or diaryl compounds.

Applications De Recherche Scientifique

6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a scaffold for designing new drugs with potential therapeutic activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

Biological Studies: It serves as a probe in biological studies to investigate the mechanism of action of various enzymes and receptors.

Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

Chemical Biology: It is employed in chemical biology to study the interactions between small molecules and biological macromolecules.

Mécanisme D'action

The mechanism of action of 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, modulating its activity and leading to a biological response. The exact molecular pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The position and nature of substituents significantly impact physical properties. For example:

- 6-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS 3279-90-1) lacks the 8-fluoro group and has a molecular weight of 226.07 g/mol. It is light-sensitive, with a brown crystalline form .

- 8-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS 67805-68-9) substitutes bromine at position 8 instead of 6, altering steric and electronic profiles .

- 6-Nitro-3,4-dihydroquinolin-2(1H)-one (CAS 22246-16-8) replaces bromine with a nitro group, resulting in a higher melting point (210.5–211°C) compared to brominated analogs .

Fluorine vs. Chlorine: Fluorine’s electronegativity increases polarity and metabolic stability. In quinazolinone analogs (e.g., 3c in ), chlorine at position 4 of the phenyl group lowers melting points (231–232°C) compared to fluorinated derivatives (e.g., 3f: 286–287°C) .

Table 1: Physical Properties of Selected Analogs

Stability and Handling

- Light sensitivity: Brominated quinolinones (e.g., CAS 3279-90-1) require storage in dark conditions to prevent degradation .

- Thermal stability: Fluorinated derivatives generally exhibit higher thermal stability compared to chloro or nitro analogs, as seen in quinazolinones .

Activité Biologique

Introduction

6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The chemical structure of this compound includes a quinoline core with bromine and fluorine substituents. Its molecular formula is C9H7BrFNO, with a molecular weight of approximately 244.06 g/mol. The presence of these halogens enhances the compound's reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific biomolecules such as enzymes and receptors. The compound can bind to active sites on these proteins, modulating their functions and leading to various biological responses. For example, it has been shown to inhibit key metabolic enzymes, impacting cellular metabolism and energy production.

Interaction with Biological Targets

Preliminary studies indicate that this compound exhibits notable binding affinities with several biological targets:

| Biological Target | Interaction Type | Effect |

|---|---|---|

| Enzymes | Inhibition | Modulates metabolic pathways |

| Receptors | Activation/Inhibition | Alters signaling pathways |

These interactions highlight the compound's potential for therapeutic applications in various diseases.

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties. It has been evaluated against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. For instance, in a study screening various derivatives for antibacterial activity, this compound exhibited potent effects against Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting cell death pathways. The exact mechanisms involve the inhibition of specific oncogenic pathways and the activation of tumor suppressor genes .

Case Studies

- Antimicrobial Efficacy : A study reported the synthesis of novel derivatives based on this compound that demonstrated enhanced antibacterial activity compared to traditional antibiotics. These derivatives were particularly effective against resistant strains of bacteria .

- Cytotoxicity Assessment : In a pilot study evaluating the cytotoxic effects on various cancer cell lines, this compound showed selective toxicity towards malignant cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .

Q & A

Q. What are the common synthetic routes for 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one?

The synthesis typically involves bromination and functionalization of the quinolinone scaffold. For example, bromination using N-bromosuccinimide (NBS) in DMF under neutral conditions yields 6-substituted bromides . The 8-fluoro substituent is introduced via electrophilic fluorination or by starting with a fluorinated precursor. Key steps include nitro group reduction (e.g., using Pd/C and H₂ in ethanol) and coupling reactions with amines or thiophene derivatives .

Q. How is the compound characterized structurally and chemically?

Characterization relies on ¹H/¹³C NMR to confirm substituent positions (e.g., 8-fluoro and 6-bromo groups) and scaffold integrity. For example, compound 19 (a derivative) shows distinct NMR signals at δ 8.13–8.07 ppm (aromatic protons) and δ 2.01 ppm (dimethylamino groups) . Mass spectrometry (MS-ESI) confirms molecular weight (e.g., m/z 282 for a related intermediate) . Purity is verified via HPLC and elemental analysis.

Q. What are the stability considerations during storage and handling?

The compound is light-sensitive and should be stored in amber vials at ambient temperatures. Degradation pathways may involve hydrolysis of the lactam ring or dehalogenation under acidic/basic conditions. Use inert atmospheres (e.g., argon) for reactions involving reactive intermediates .

Advanced Research Questions

Q. How does the 8-fluoro substituent affect biological activity and binding interactions?

SAR studies reveal that the 8-fluoro group reduces conformational flexibility of the alkyl-dimethylamino side chain, impairing binding to neuronal nitric oxide synthase (nNOS). For instance, compound 31 (8-fluoro-substituted) shows a 6-fold lower nNOS inhibition (IC₅₀ = 3.36 µM) compared to its non-fluorinated analog 26 (IC₅₀ = 0.58 µM) . Computational modeling suggests steric hindrance disrupts optimal orientation in the active site.

Q. What strategies optimize regioselectivity in bromination reactions for this scaffold?

Regioselective bromination at the 6-position is achieved using NBS in DMF, which favors electrophilic attack on the electron-rich aromatic ring. Competing side reactions (e.g., over-bromination) are minimized by controlling reaction time and temperature. For example, 6-bromo derivatives are obtained in >90% yield under mild conditions (25°C, 12 h) .

Q. How can side chain modifications enhance isoform selectivity in enzyme inhibition?

Lengthening the alkyl chain between the quinolinone scaffold and terminal amine improves selectivity for nNOS over endothelial (eNOS) and inducible (iNOS) isoforms. For example, a 2-carbon chain with a pyrrolidine terminus (compound 29 ) achieves 180-fold selectivity for nNOS, while 3-carbon chains reduce potency due to unfavorable steric interactions .

Q. What analytical methods resolve contradictions in biological activity data?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., enzyme concentration, cofactor availability). Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) and validate results with crystallography or surface plasmon resonance (SPR) to confirm binding kinetics .

Methodological Guidance

Designing a scalable synthesis protocol for derivatives:

- Step 1: Start with 8-fluoro-3,4-dihydroquinolin-2(1H)-one.

- Step 2: Brominate at the 6-position using NBS/DMF (0.1 M, 25°C, 12 h).

- Step 3: Functionalize the amine side chain via reductive amination (e.g., LiAlH₄ in THF) or coupling with thiophene carboximidamide .

- Purification: Use flash chromatography (ethyl acetate/hexane) or recrystallization (methanol/water) .

Interpreting conflicting SAR data:

If a substituent unexpectedly reduces activity, evaluate its electronic (e.g., electron-withdrawing effects) and steric impacts via DFT calculations or molecular dynamics simulations. For example, the 8-fluoro group’s electronegativity may alter electron density at the 6-position, affecting bromination efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.